3-Methyl-1,2,5-oxadiazole

Übersicht

Beschreibung

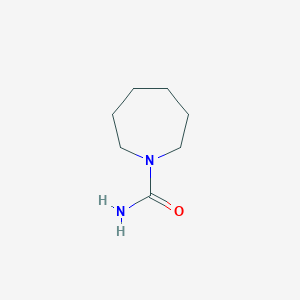

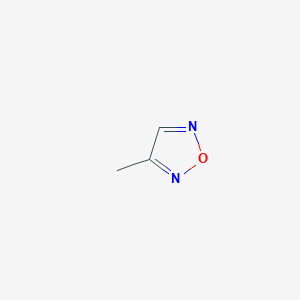

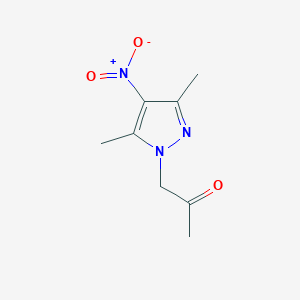

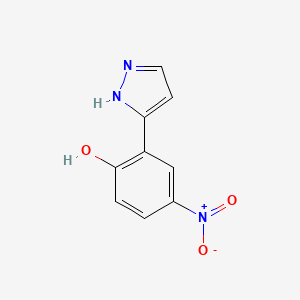

3-Methyl-1,2,5-oxadiazole is a five-membered heterocyclic compound containing nitrogen and oxygen atoms . It has a molecular weight of 84.08 . It is a liquid at room temperature .

Synthesis Analysis

Oxadiazoles, including 3-Methyl-1,2,5-oxadiazole, are synthesized from various compounds and have been utilized in a wide range of applications . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis

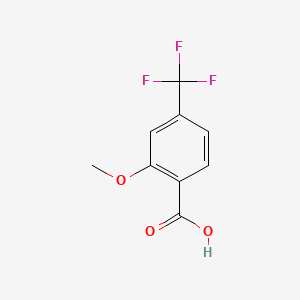

The molecular structure of 3-Methyl-1,2,5-oxadiazole consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

3-Methyl-1,2,5-oxadiazole is a liquid at room temperature . It has a molecular weight of 84.08 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Applications

3-Methyl-1,2,5-oxadiazole derivatives have been explored for their potential as anticancer agents. The oxadiazole ring can act as a pharmacophore, interacting with biological targets to inhibit cancer cell growth. Researchers have synthesized various derivatives to optimize their interaction with specific proteins involved in cancer progression .

Pharmaceutical Development: Vasodilators

The structural properties of 3-Methyl-1,2,5-oxadiazole allow it to be used in the design of vasodilators. These are medications that dilate blood vessels to reduce blood pressure and improve blood flow, which is crucial in treating conditions like hypertension .

Neuropharmacology: Anticonvulsant Properties

Compounds containing the 3-Methyl-1,2,5-oxadiazole moiety have been studied for their anticonvulsant properties. They can modulate neurological pathways and have the potential to be developed into drugs for treating epilepsy and other seizure disorders .

Endocrinology: Antidiabetic Effects

Research has indicated that 3-Methyl-1,2,5-oxadiazole derivatives can exhibit antidiabetic effects. They may interact with enzymes or receptors that play a role in glucose metabolism, offering a new avenue for diabetes treatment .

Material Science: High-Energy Materials

Due to their energetic behavior, 3-Methyl-1,2,5-oxadiazole compounds can be used in the development of high-energy materials. These materials are valuable in various applications, including propellants and explosives, where a high output of energy is required .

Drug Design: Bioisosteric Replacements

In drug design, 3-Methyl-1,2,5-oxadiazole can serve as a bioisostere, replacing other functional groups to improve the pharmacokinetic and pharmacodynamic properties of a drug. This can lead to the development of drugs with better efficacy and reduced side effects .

Anti-Tubercular Agents

The oxadiazole ring system has been incorporated into compounds with anti-tubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and are a part of ongoing research to find new treatments for this infectious disease .

Energetic Behavior and Oxygen Balance

3-Methyl-1,2,5-oxadiazole derivatives are known for their favorable oxygen balance and positive heat of formation, making them suitable for applications that require controlled release of energy. This property is particularly useful in the field of pyrotechnics and other areas where energy management is critical .

Safety and Hazards

Zukünftige Richtungen

Oxadiazoles, including 3-Methyl-1,2,5-oxadiazole, have been recognized for their potential in various applications, including medicinal chemistry . They are considered privileged and well-known heterocycles and are a common and essential feature of a variety of natural products and medicinal agents . Future research could focus on further exploring the potential applications of these compounds .

Wirkmechanismus

Target of Action

3-Methyl-1,2,5-oxadiazole is a heterocyclic compound that has been shown to interact with various targets. It has been reported to be a potent CB2 receptor agonist . The CB2 receptor is primarily found in the peripheral nervous system and plays a key role in modulating immune response . Additionally, oxadiazole derivatives have shown potential towards inhibition of Acinetobacter baumannii and indoleamine-2,3-dioxygenase 1 (IDO1), which enhances anti-tumor potency .

Mode of Action

It is known that oxadiazole derivatives can interact with their targets via numerous non-covalent interactions . For instance, as a CB2 receptor agonist, 3-Methyl-1,2,5-oxadiazole may bind to the receptor and trigger a series of intracellular events, leading to changes in cell function .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-1,2,5-oxadiazole are likely to be diverse, given its multiple targets. For example, by acting as a CB2 receptor agonist, it may influence the endocannabinoid system, which plays a role in immune regulation, pain sensation, and inflammation . Furthermore, by inhibiting IDO1, it may affect the kynurenine pathway, which is involved in immune response and has been implicated in cancer immunosuppression .

Pharmacokinetics

Oxadiazole derivatives are generally known for their chemical and heat resistance , which may contribute to their stability and bioavailability

Result of Action

The molecular and cellular effects of 3-Methyl-1,2,5-oxadiazole’s action would depend on its specific targets and the context in which it is used. As a CB2 receptor agonist, it may modulate immune response, potentially reducing inflammation and pain . Its inhibition of IDO1 could potentially enhance anti-tumor potency by modulating the immune response .

Action Environment

The action, efficacy, and stability of 3-Methyl-1,2,5-oxadiazole can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with 3-Methyl-1,2,5-oxadiazole, affecting its action .

Eigenschaften

IUPAC Name |

3-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBILDQZWYMFRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399433 | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,2,5-oxadiazole | |

CAS RN |

26178-14-3 | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)